Lipophilicity (XLogP3) Advantage Over Smaller-Ring Spiro Analogs
The target spiro[5.5]undecane compound exhibits a computed XLogP3 of 2.2, compared to 1.7 for the spiro[4.5]decane analog (tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate, CAS 1363382-19-7) and 1.3 for the spiro[3.5]nonane analog (tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate, CAS 1408075-19-3). The lipophilicity increase of ΔlogP = +0.5 (vs. [4.5]) and ΔlogP = +0.9 (vs. [3.5]) is attributable to the additional methylene units in the spiro rings, which enhance the compound's potential for passive membrane diffusion—a property highly relevant for intracellular and CNS targets [1][2][3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | tert-Butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate: 1.7; tert-Butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate: 1.3 |
| Quantified Difference | Δ = +0.5 log units vs. [4.5]decane analog; Δ = +0.9 log units vs. [3.5]nonane analog |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025.04.14) |
Why This Matters
A 0.5–0.9 log unit higher lipophilicity can translate into improved passive membrane permeability, potentially increasing cellular potency for targets where intracellular access is rate-limiting.
- [1] PubChem. Tert-butyl 7-amino-2-azaspiro(5.5)undecane-2-carboxylate (CID 82667309). https://pubchem.ncbi.nlm.nih.gov/compound/1782013-76-6 View Source
- [2] PubChem. Tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate (CID 74788431). https://pubchem.ncbi.nlm.nih.gov/compound/1363382-19-7 View Source
- [3] PubChem. Tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate (CID 72207858). https://pubchem.ncbi.nlm.nih.gov/compound/1408075-19-3 View Source
